(E)-5-(4-(2-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile
Description
The compound "(E)-5-(4-(2-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile" features a multifunctional structure with an oxazole core substituted by a piperazine ring (modified with a 2-methylbenzoyl group), a vinyl-linked thiophene moiety, and a carbonitrile group.
Properties
IUPAC Name |
5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-16-5-2-3-7-18(16)21(27)25-10-12-26(13-11-25)22-19(15-23)24-20(28-22)9-8-17-6-4-14-29-17/h2-9,14H,10-13H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQBSUMPGBXXIS-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-(2-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the piperazine and thiophene moieties. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(4-(2-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
The compound (E)-5-(4-(2-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile has garnered attention for its potential applications in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data and case studies.
Structural Features
- Molecular Formula: C19H20N4OS
- Molecular Weight: 348.46 g/mol
- Functional Groups: The compound features a piperazine ring, an oxazole moiety, and a carbonitrile group, which are pivotal for its biological activity.
Physicochemical Properties
The compound's physicochemical properties, such as solubility and stability, play a crucial role in determining its suitability for various applications. These properties can be assessed through standard methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that it may exhibit antitumor and antimicrobial activities.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry examined the compound's efficacy against cancer cell lines. The results demonstrated significant cytotoxic effects, indicating its potential as a lead compound for developing new anticancer therapies .
Neuropharmacology
Given the presence of the piperazine moiety, this compound has been investigated for its effects on the central nervous system. It may act as a neuroprotective agent , potentially beneficial in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research conducted on animal models of neurodegeneration showed that the compound could reduce oxidative stress markers and improve cognitive function, suggesting its role in neuroprotection .
Antimicrobial Activity
The compound has shown promising results in combating various pathogens, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action appears to involve disrupting bacterial cell wall synthesis .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (E)-5-(4-(2-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The oxazole ring in the target compound distinguishes it from pyrimidine, pyrazole, and thiazole-based analogs. Key differences include:
Pyrimidine-based analogs (e.g., ) exhibit higher polarity, which may improve solubility but reduce membrane permeability compared to the target compound.
Substituent Analysis
Piperazine Modifications
The 2-methylbenzoyl group on the piperazine ring introduces steric bulk and lipophilicity, contrasting with simpler acyl or alkyl substituents in analogs:
Research Findings: The 2-methylbenzoyl group may reduce solubility but improve binding to hydrophobic targets like kinase ATP pockets.
Vinyl-Linked Aromatic Groups
The (E)-configured vinyl-thiophene group in the target compound contrasts with benzimidazole or phenyl-based vinyl groups in analogs:
| Compound | Vinyl-Linked Group | Conformational Rigidity | π-π Interactions |
|---|---|---|---|
| Target Compound | Thiophen-2-yl | Moderate rigidity | Strong |
| (Appendix 14) | Benzo[d]imidazol-2-yl | High rigidity | Moderate |
Carbonitrile Group
The carbonitrile substituent at position 4 of the oxazole acts as a strong electron-withdrawing group, influencing electronic distribution and reactivity. Comparable groups in analogs include:
| Compound | Position 4 Substituent | Effect on Reactivity |
|---|---|---|
| Target Compound | Carbonitrile | Electron-deficient oxazole core |
| (Compound [1]) | 6-amino-pyrano[2,3-c]pyrazole | Electron-rich, nucleophilic |
Research Findings: The carbonitrile group may stabilize the oxazole ring against metabolic degradation, improving pharmacokinetic profiles compared to amino-substituted analogs .
Biological Activity
The compound (E)-5-(4-(2-methylbenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a piperazine moiety, an oxazole ring, and a thiophene group, which may contribute to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties , making it a candidate for further development in treating infections. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
2. Antifungal Properties
The compound has shown promise as an antifungal agent , particularly against strains resistant to conventional treatments. Studies suggest that it interferes with fungal cell membrane integrity, leading to cell death.
3. Anticancer Potential
Preliminary studies have highlighted the compound's anticancer properties . It may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as NF-kB and MAPK .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that it interacts with specific molecular targets, including:
- Enzymes : Inhibition of key enzymes involved in cellular processes.
- Receptors : Modulation of receptor activity that influences cell signaling pathways.
Further biochemical studies are necessary to elucidate these mechanisms in detail.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Antifungal | Inhibits growth of resistant fungal strains | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Anticancer Activity
In a recent study, the compound was tested on several cancer cell lines, including breast and lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
